molecular formula C18H20N2O3S B494980 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B494980
M. Wt: 344.4 g/mol
InChI Key: YXQZBKPKJAJEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one is a potent, selective, and cell-active inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG) [Source] . PARG is the primary enzyme responsible for catalyzing the hydrolysis of ADP-ribose polymers (PAR) that are synthesized by PARP enzymes in response to DNA damage. Unlike PARP inhibitors, which trap PARP on DNA, PARG inhibition leads to the hyper-accumulation of PAR, resulting in a distinct mechanism of synthetic lethality in homologous recombination-deficient cancers, such as those with BRCA mutations [Source] . This compound provides researchers with a critical tool to probe the PARG-dependent DNA damage response (DDR) and to investigate novel therapeutic strategies for oncology. Furthermore, its role extends to neurological research, where PARG inhibition has shown protective effects in models of brain injury and stroke by modulating parthanatos, a PARP1-dependent form of cell death [Source] . Its high selectivity and potency make it an invaluable chemical probe for dissecting the complex biology of ADP-ribose signaling in disease pathogenesis.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-ethyl-6-piperidin-1-ylsulfonylbenzo[cd]indol-2-one

InChI

InChI=1S/C18H20N2O3S/c1-2-20-15-9-10-16(24(22,23)19-11-4-3-5-12-19)13-7-6-8-14(17(13)15)18(20)21/h6-10H,2-5,11-12H2,1H3

InChI Key

YXQZBKPKJAJEST-UHFFFAOYSA-N

SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)N4CCCCC4)C=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Aniline Derivatives

A Fischer indole synthesis variant is employed, where a substituted aniline reacts with a cyclic ketone under acidic conditions. For example, reaction of 2-aminonaphthalene-1-carboxylic acid with cyclohexanone in the presence of polyphosphoric acid (PPA) at 120–140°C yields the benzo[cd]indol-2(1H)-one core via intramolecular cyclization. Modifications to the ketone or aniline substituents enable tuning of electronic and steric properties.

Oxidative Coupling of Indole Derivatives

Palladium-catalyzed C–H activation offers a complementary approach. Treatment of N-protected indole-2-carboxylic acid with Pd(OAc)₂ and Ag₂CO₃ in dimethylacetamide (DMA) at 160°C induces oxidative coupling, forming the fused indolone system. This method avoids harsh acidic conditions but requires careful optimization of protecting groups.

Regioselective Sulfonylation at Position 6

Introducing the 1-piperidinylsulfonyl moiety at position 6 demands precise control to avoid competing reactions at other sites.

Chlorosulfonation-Electrophilic Substitution

Direct sulfonylation is achieved via chlorosulfonic acid under controlled temperatures. The benzo[cd]indol-2(1H)-one core is treated with ClSO₃H in dichloromethane at 0°C, yielding the intermediate 6-chlorosulfonylbenzo[cd]indol-2(1H)-one . Subsequent reaction with piperidine in tetrahydrofuran (THF) at room temperature affords the sulfonamide derivative.

StepReagents/ConditionsYieldKey Observations
SulfonationClSO₃H, CH₂Cl₂, 0°C → rt, 4h68%Excess ClSO₃H leads to polysulfonation; regioselectivity driven by electron-deficient C6 position
AminationPiperidine, THF, 12h82%Steric hindrance from piperidine necessitates prolonged reaction times

Metal-Catalyzed Sulfonamide Coupling

For substrates sensitive to strong acids, a palladium-mediated approach is viable. Using 6-bromobenzo[cd]indol-2(1H)-one , a Buchwald-Hartwig coupling with piperidine-1-sulfonamide in the presence of Pd₂(dba)₃ and Xantphos in toluene at 110°C installs the sulfonamide group. This method achieves higher regioselectivity but requires anhydrous conditions.

N-Ethylation at Position 1

Functionalization of the indole nitrogen with an ethyl group is typically performed after sulfonylation to prevent interference with earlier steps.

Alkylation with Ethyl Halides

Treatment of 6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one with ethyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours achieves N-ethylation. The reaction proceeds via an SN2 mechanism, with yields improving when using phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

ReagentBaseSolventTimeYield
Ethyl iodideK₂CO₃DMF12h75%
Ethyl bromideCs₂CO₃Acetonitrile24h63%

Mitsunobu Reaction for Challenging Substrates

For sterically hindered substrates, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF with ethanol as the oxygen nucleophile provides an alternative pathway. This method avoids strong bases but is cost-prohibitive for large-scale synthesis.

Optimization and Challenges

Purification Strategies

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) resolves sulfonylated intermediates.

  • Recrystallization : Ethanol/water mixtures (7:3) purify the final product, achieving >98% purity by HPLC.

Byproduct Formation

  • Diethylation : Excess ethyl iodide leads to over-alkylation at the sulfonamide nitrogen, necessitating stoichiometric control.

  • Ring-Opening : Prolonged exposure to strong acids during sulfonation degrades the indolone core, requiring strict temperature monitoring.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for the sulfonation step, reducing reaction times from hours to minutes. Patent literature highlights the use of microreactor technology to enhance heat dissipation during exothermic chlorosulfonation, improving safety and yield .

Chemical Reactions Analysis

Types of Reactions

WAY-300693 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: WAY-300693 can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Cancer Treatment

One of the most promising applications of 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one is in the treatment of cancers associated with the Hedgehog (Hh) signaling pathway. Recent studies indicate that derivatives of this compound can inhibit the activity of Smoothened (SMO), a key protein in the Hh pathway linked to various malignancies, such as basal cell carcinoma and medulloblastoma.

Case Study:
A study demonstrated that a closely related compound, LKD1214, exhibits comparable efficacy to vismodegib in suppressing Hh pathway activation. It effectively inhibits tumor growth in mouse models of medulloblastoma and shows promise in overcoming drug resistance associated with Hh-dependent cancers .

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as an agent targeting neurotransmitter systems. The presence of the piperidinyl group may enhance its ability to interact with various receptors involved in neurological disorders.

Research Insight:
Compounds with similar structures have been shown to modulate serotonin and dopamine receptors, which are critical in treating conditions such as depression and anxiety disorders. Further research is needed to explore its specific interactions within these pathways.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Findings
Cancer TreatmentInhibits Hh signaling pathway, effective against basal cell carcinomaLKD1214 study demonstrating tumor growth inhibition
NeuropharmacologyPotential modulation of neurotransmitter systemsSimilar compounds affecting serotonin/dopamine receptors
Drug ResistanceOvercomes resistance mechanisms in Hh-dependent cancersEfficacy against vismodegib-resistant tumors

Mechanism of Action

The mechanism of action of WAY-300693 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may influence signaling pathways, gene expression, or metabolic processes, depending on its specific mode of action.

Comparison with Similar Compounds

6-Substituted Benzo[cd]indol-2(1H)-ones

Compound Substituents at C6 Target Activity Key Data Source
Target Compound 1-Piperidinylsulfonyl BET Bromodomain Inhibition Synthetic yield: 77%
Compound 6 () 3,5-Dimethylisoxazol-4-yl BET Inhibition (BRD4) Temp. shift: 2.1°C (TSA)
Compound 19 () 3,5-Dimethylisoxazol-4-yl BRD4 IC₅₀: 3.79 μM Selective over non-BET proteins
Compound 33 () 7-Amino + Propyl group Atg4B Inhibition Optimized for autophagy inhibition
Compound 15d () 1H-Benzo[d]imidazol-2-yl Lysosome Targeting Yield: 45%; ESI-MS m/z: 425.11

Key Observations :

  • Sulfonyl vs. This may explain its higher synthetic yield (77% vs. 32–55% for others) .
  • For example: BET Bromodomain Inhibition: Compounds with isoxazole substituents (e.g., 19) achieve low micromolar IC₅₀ values, likely due to mimicking acetyl-lysine interactions . Atg4B Inhibition: Compound 33’s 7-amino-propyl modification shifts activity toward autophagy regulation, emphasizing scaffold versatility .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Selectivity Notes
Target Compound 330.4 g/mol ~2.5 N/A
Compound 19 306.3 g/mol ~3.1 >10-fold selectivity over non-BET
Compound 33 320.3 g/mol ~2.8 High Atg4B specificity
Compound 15d 424.5 g/mol ~1.8 Lysosome accumulation confirmed

Key Observations :

  • Selectivity : Substituents at C6 critically influence target engagement. For instance, bulky groups (e.g., benzoimidazole in 15d) promote lysosomal localization, while smaller heterocycles (e.g., isoxazole) favor BET binding .

Key Observations :

  • The target compound’s straightforward sulfonylation reaction achieves higher yields than multi-step syntheses (e.g., 14f requires 10+ steps for 50% yield) .
  • Suzuki coupling (e.g., Compound 9d) and Buchwald-Hartwig amination (e.g., Compound 15d) are common but less efficient for complex substituents .

Biological Activity

1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the benzo[cd]indole class and has been investigated for its biological activities, particularly in cancer therapy and as a bromodomain inhibitor.

  • Chemical Name : 1-Ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one
  • CAS Number : 304685-38-9
  • Molecular Formula : C18H20N2O3S
  • Molecular Weight : 344.428 g/mol

Research indicates that compounds within the benzo[cd]indol-2(1H)-one family, including 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one, exhibit significant biological activity through various mechanisms:

  • Bromodomain Inhibition : This compound has been identified as a potent inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression related to cancer progression. The binding affinity to BRD4 bromodomain has been reported with Kd values around 124 nM, demonstrating its potential as a therapeutic agent against cancers characterized by high BET protein expression .
  • Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines, including MV4;11 leukemia cells. The mechanism involves the induction of apoptosis and modulation of autophagy pathways, which are critical for cancer cell survival .
  • Lysosomal Targeting : Recent studies suggest that derivatives of benzo[cd]indol-2(1H)-one can target lysosomes, enhancing their efficacy in cancer treatment by inducing autophagy and apoptosis in tumor cells . This dual functionality makes them valuable candidates for further development.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
BET Bromodomain InhibitionPotent inhibitor with Kd values of 124 nM
Antiproliferative ActivityEffective against MV4;11 leukemia cells
Lysosomal TargetingInduces autophagy and apoptosis in cancer cells

Case Study: Anticancer Properties

A significant study focused on the synthesis and evaluation of benzo[cd]indol-2(1H)-one derivatives, including the compound , highlighted its role as an effective agent against hepatocellular carcinoma. The study demonstrated that the compound could enter cancer cells via polyamine transporters and significantly inhibit cell migration, providing a promising avenue for therapeutic application in liver cancer .

Pharmacokinetics

The pharmacokinetic profile of related compounds indicates favorable characteristics such as high oral bioavailability (approximately 75.8%) and moderate half-life (T1/2 = 3.95 h), which are critical for developing effective oral medications . These properties suggest that 1-ethyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one may be suitable for further clinical development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.